molecular formula C18H26O6 B10767752 7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid

7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid

Cat. No.: B10767752
M. Wt: 338.4 g/mol
InChI Key: XWRIIHRGMKHPHN-UHFFFAOYSA-N
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Description

7,14-Dihydroxyoctadeca-4,8,10,12-tetraenedioic acid is a long-chain fatty acid with an aliphatic tail containing 18 carbon atoms. This compound is known for its unique structure, which includes multiple double bonds and hydroxyl groups.

Preparation Methods

The synthesis of 7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid typically involves the esterification of long-chain fatty acids obtained from dietary sources. This process ensures the transport of long-chain fatty acids into the mitochondria, where they undergo further metabolic processes

Chemical Reactions Analysis

7,14-Dihydroxyoctadeca-4,8,10,12-tetraenedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often using common reagents such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7,14-Dihydroxyoctadeca-4,8,10,12-tetraenedioic acid has several scientific research applications:

Mechanism of Action

The primary mechanism of action for 7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid involves its role in the transport of long-chain fatty acids into mitochondria. This process is facilitated by esterification, which allows the fatty acids to cross the mitochondrial membrane and undergo β-oxidation, leading to the production of energy . The molecular targets and pathways involved include various enzymes and transport proteins that regulate fatty acid metabolism.

Comparison with Similar Compounds

7,14-Dihydroxyoctadeca-4,8,10,12-tetraenedioic acid can be compared with other long-chain fatty acids, such as:

The uniqueness of this compound lies in its specific hydroxylation pattern and the presence of multiple double bonds, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRIIHRGMKHPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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